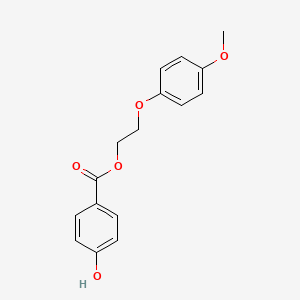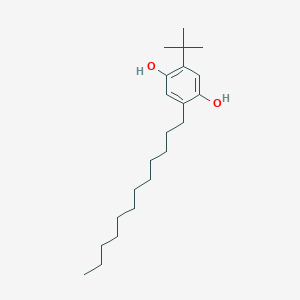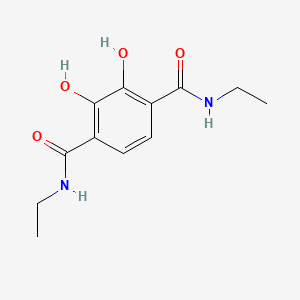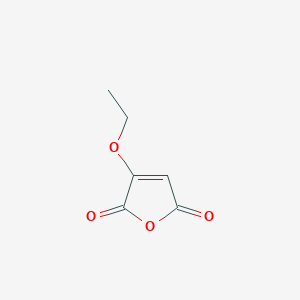
3-Ethoxyfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyfuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a five-membered ring containing an oxygen atom and two carbonyl groups at the 2 and 5 positions, with an ethoxy group attached at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethoxyfuran-2,5-dione can be synthesized through several methods. . This method typically uses an acid catalyst such as sulfuric acid or trifluoroacetic acid to promote the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as ethyl acetoacetate and maleic anhydride, are reacted under controlled temperatures and pressures to produce the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxyfuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive functional groups
Wirkmechanismus
The mechanism of action of 3-ethoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Furan: A simpler analog with a five-membered ring containing one oxygen atom.
2,5-Dimethylfuran: A derivative with methyl groups at the 2 and 5 positions.
Maleic Anhydride: A related compound with a similar furan-2,5-dione structure but without the ethoxy group.
Uniqueness: 3-Ethoxyfuran-2,5-dione is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This functional group allows for additional synthetic modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
117615-50-6 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
3-ethoxyfuran-2,5-dione |
InChI |
InChI=1S/C6H6O4/c1-2-9-4-3-5(7)10-6(4)8/h3H,2H2,1H3 |
InChI-Schlüssel |
PFASSPYFJVNBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


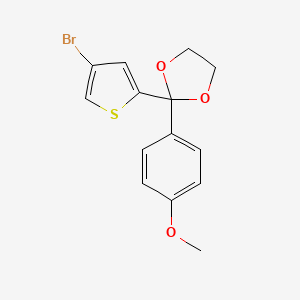
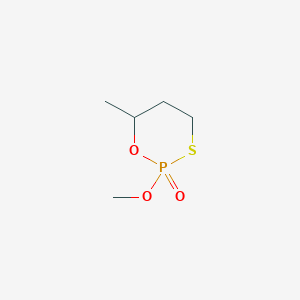

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
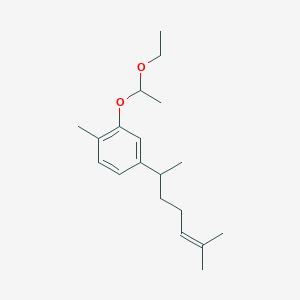
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

